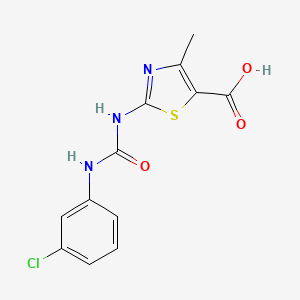
2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study discusses the use of a related triazole derivative for corrosion inhibition of mild steel in acidic media. This research highlights the potential of thiazole derivatives in protecting metals from corrosion, suggesting a broader application for similar compounds (Lagrenée et al., 2002).
Enzyme Inhibition
Research into trisubstituted thiazoles as carbonic anhydrase inhibitors shows the significance of the carboxylic acid group at the 4-position for inhibitory activity. This underscores the potential pharmaceutical applications of such compounds in designing new inhibitors (Al-Jaidi et al., 2020).
Antithrombotic and Antimicrobial Activity
A study on the synthesis and evaluation of thiazole-5-carboxylic acid derivatives for their in vivo antithrombotic and in vitro antibacterial activities indicates their therapeutic potential. These compounds exhibit moderate to good antimicrobial effects, suggesting their utility in medical treatments (Babu et al., 2016).
Anticancer Activity
An investigation into trisubstitutedthiazole derivatives for potential cytotoxic activity against cancer cell lines demonstrates the significant anticancer potential of these compounds. Certain derivatives showed notable cytotoxicity, making them promising candidates for anticancer drug development (Al-Jaidi et al., 2020).
Chemical Synthesis and Reactivity
The cross-coupling reactions of boronic acids with dihalo heterocycles, including thiazole derivatives, illustrate the chemical versatility and potential of these compounds in organic synthesis. This reactivity could be harnessed for developing novel pharmaceuticals and materials (Houpis et al., 2010).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-3-7(13)5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFBNMQTIQOHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)
![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)
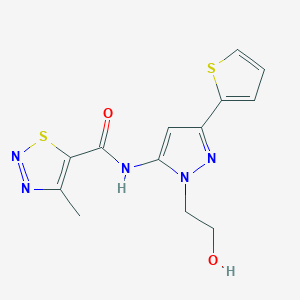
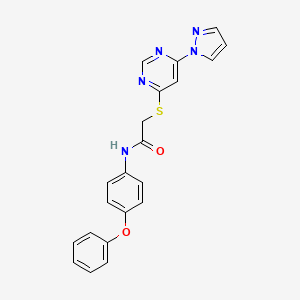
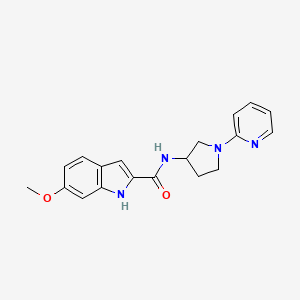
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)
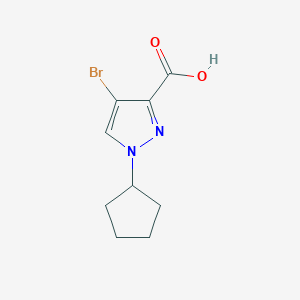
![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)
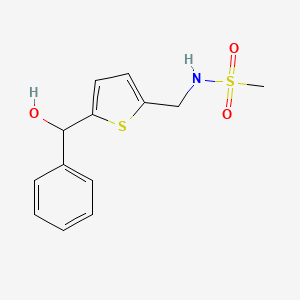
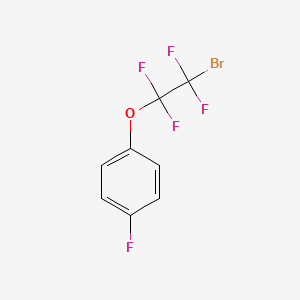
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)